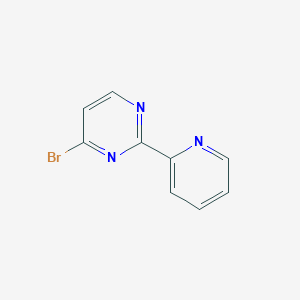

4-Bromo-2-(pyridin-2-yl)pyrimidine

Descripción general

Descripción

4-Bromo-2-(pyridin-2-yl)pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Mecanismo De Acción

Target of Action

Pyrimidine derivatives have been known to exhibit a wide range of pharmacological activities and are employed in the design of privileged structures in medicinal chemistry .

Mode of Action

The mode of action of 4-Bromo-2-(pyridin-2-yl)pyrimidine involves a series of chemical reactions. The compound is used as a precursor in the synthesis of new pyrimidine derivatives. The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution affords the corresponding chalcone, which is used as a suitable precursor to prepare a new series of pyridine derivatives . The nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Biochemical Pathways

The suzuki–miyaura (sm) coupling reaction, which involves the compound, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

Pyrimidine derivatives have been known to exhibit a wide range of pharmacological activities .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and the success of the reactions it’s involved in .

Análisis Bioquímico

Biochemical Properties

4-Bromo-2-(pyridin-2-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with collagen prolyl 4-hydroxylase, an enzyme involved in the post-translational modification of collagen . By inhibiting this enzyme, this compound can reduce the production of collagen, which is beneficial in the treatment of fibrotic diseases. Additionally, this compound has been found to interact with various proteins and other biomolecules, influencing their activity and function.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to inhibit the proliferation of hepatic stellate cells, which are responsible for the production of extracellular matrix components in the liver . By reducing the activity of these cells, this compound can help mitigate liver fibrosis. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions and responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of collagen prolyl 4-hydroxylase, which prevents the hydroxylation of proline residues in collagen . This inhibition disrupts the formation of stable collagen triple helices, reducing collagen deposition in tissues. Additionally, this compound can bind to other biomolecules, modulating their activity and leading to changes in gene expression and enzyme function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the inhibition of collagen production. The degradation of the compound over time can lead to a reduction in its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit collagen production without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism . This compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active and inactive metabolites. The metabolic flux and levels of metabolites can be affected by the presence of other compounds and the overall metabolic state of the organism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The localization and accumulation of this compound can influence its efficacy and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound within the cell can affect its interactions with biomolecules and its overall biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(pyridin-2-yl)pyrimidine typically involves the reaction of 2-aminopyridine with 4-bromo-2-chloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-(pyridin-2-yl)pyrimidine undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles.

Cross-coupling reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.

Cross-coupling reactions: Palladium catalysts are commonly used along with bases such as potassium carbonate or cesium carbonate in solvents like toluene or ethanol.

Major Products Formed

Nucleophilic substitution: Products include azido, thiocyanato, and amino derivatives of the pyrimidine ring.

Cross-coupling reactions: Products include various biaryl and aryl-alkene derivatives.

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have identified 4-Bromo-2-(pyridin-2-yl)pyrimidine as a potential candidate for developing anticancer therapies. It serves as a precursor for synthesizing compounds that target mutated forms of the epidermal growth factor receptor (EGFR), which are implicated in various cancers. For instance, compounds derived from this scaffold have shown high potency against specific EGFR mutations while minimizing toxicity associated with wild-type EGFR inhibition .

Case Study: EGFR Inhibitors

- Target : Mutated EGFR variants (e.g., L858R, T790M)

- Mechanism : Inhibition of cell proliferation in cancerous cells

- Results : Compounds demonstrated significant selectivity and reduced side effects compared to traditional EGFR inhibitors.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Research indicates that derivatives of this compound exhibit potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes. These findings suggest that such derivatives could serve as effective alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: COX Inhibition

- Target : COX enzymes

- Method : In vitro assays measuring IC50 values

- Results : Certain derivatives showed comparable or superior efficacy to established NSAIDs like celecoxib.

Antimicrobial Activity

In addition to its applications in oncology and inflammation, this compound has been investigated for antimicrobial properties. It has been utilized as a building block for synthesizing new antibacterial agents targeting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. Compounds derived from this scaffold have demonstrated significant activity against resistant strains of bacteria, including MRSA .

Case Study: Antibacterial Agents

- Target : DNA gyrase

- Application : Development of antibiotics

- Results : High minimum biofilm inhibitory concentration (MBIC) against resistant bacterial strains.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods, including one-pot condensation reactions and other green chemistry approaches that enhance efficiency and reduce environmental impact . Structural modifications at different positions on the pyrimidine or pyridine rings can lead to compounds with enhanced biological activity or selectivity.

Summary Table of Applications

| Application Area | Target/Mechanism | Notable Findings |

|---|---|---|

| Anticancer | Mutated EGFR | High potency against specific mutations |

| Anti-inflammatory | COX enzymes | Comparable efficacy to celecoxib |

| Antimicrobial | DNA gyrase | Effective against resistant bacterial strains |

Comparación Con Compuestos Similares

Similar Compounds

2-(Pyridin-2-yl)pyrimidine: Lacks the bromine substituent, making it less reactive in certain chemical reactions.

4-(Bromomethyl)pyridine: Contains a bromomethyl group instead of a bromopyrimidine structure, leading to different reactivity and applications.

2-Bromopyridine: Similar in structure but lacks the pyrimidine ring, affecting its biological activity and chemical properties.

Uniqueness

4-Bromo-2-(pyridin-2-yl)pyrimidine is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct electronic properties and reactivity. The bromine atom provides a handle for further functionalization, making it a versatile intermediate in organic synthesis .

Actividad Biológica

4-Bromo-2-(pyridin-2-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features both pyridine and pyrimidine rings, which contribute to its unique electronic properties. The presence of the bromine atom enhances its reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and cross-coupling reactions (e.g., Suzuki-Miyaura) .

The biological activity of this compound primarily involves:

- Inhibition of Enzymes : This compound has been shown to inhibit collagen prolyl 4-hydroxylase, an enzyme critical for collagen synthesis. This inhibition can affect cellular processes, particularly in liver fibrosis where hepatic stellate cells proliferate .

- Cell Cycle Modulation : Similar compounds have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibitors targeting CDK4 and CDK6 are considered promising for cancer therapy .

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant antitumor activity. For instance, studies on pyrimidine derivatives have shown their effectiveness against various cancer cell lines, including those resistant to traditional therapies .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| B1 | H1975 | 13 | EGFR kinase inhibition |

| B9 | A549 | 0.440 | Enhanced activity via structural modification |

Cellular Effects

The compound has been noted for its effects on cellular proliferation and apoptosis:

- Proliferation Inhibition : It inhibits the proliferation of hepatic stellate cells, which are key players in liver fibrosis .

- Apoptotic Induction : Research indicates that certain analogs can induce apoptosis in cancer cells, suggesting a potential therapeutic role .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyridine-pyrimidine derivatives:

- Inhibition of CDKs : A study highlighted the development of novel 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines as potent inhibitors of CDK4 and CDK6, with implications for cancer treatment . These compounds demonstrated selective inhibition and favorable pharmacokinetic profiles.

- Antitumor Efficacy : In vivo studies showed that certain derivatives could significantly reduce tumor size in mouse models, indicating their potential as effective anticancer agents .

- Mechanistic Insights : Detailed mechanistic studies revealed that these compounds could disrupt key signaling pathways involved in cell proliferation and survival, further supporting their therapeutic potential .

Propiedades

IUPAC Name |

4-bromo-2-pyridin-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c10-8-4-6-12-9(13-8)7-3-1-2-5-11-7/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQINVZKQEPMVLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CC(=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101290069 | |

| Record name | Pyrimidine, 4-bromo-2-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142195-02-5 | |

| Record name | Pyrimidine, 4-bromo-2-(2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142195-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 4-bromo-2-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.